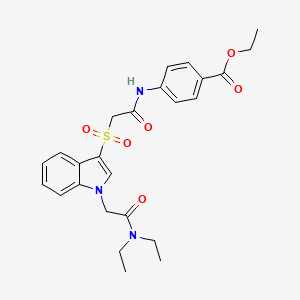

ethyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O6S/c1-4-27(5-2)24(30)16-28-15-22(20-9-7-8-10-21(20)28)35(32,33)17-23(29)26-19-13-11-18(12-14-19)25(31)34-6-3/h7-15H,4-6,16-17H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPKSADPGYNVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate typically involves multiple steps:

Indole Functionalization: : Initial formation of the indole nucleus by cyclization of appropriate precursors.

Acylation and Amination: : Subsequent acylation reactions introduce the 2-oxoethyl and diethylamino groups.

Sulfonylation: : Introduction of the sulfonyl group to the indole ring.

Esterification: : Final esterification step to attach the ethyl benzoate moiety.

Industrial Production Methods

Industrial production may involve optimizing these synthetic routes to scale up the reaction efficiently. This involves adjusting reaction conditions such as temperature, pressure, solvents, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate undergoes various types of reactions:

Oxidation: : Conversion to corresponding sulfoxides or sulfones under oxidative conditions.

Reduction: : Reduction of the carbonyl group using hydride donors.

Substitution: : Electrophilic substitution on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidizing Agents: : m-Chloroperbenzoic acid, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Bromine, chlorinating agents under Friedel-Crafts conditions.

Major Products Formed

Oxidation: : Sulfoxide and sulfone derivatives.

Reduction: : Corresponding alcohol or amine derivatives.

Substitution: : Halogenated indole derivatives.

Scientific Research Applications

Ethyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate has significant applications in:

Chemistry: : Used as an intermediate in complex organic syntheses.

Biology: : Studied for its potential effects on cellular pathways.

Medicine: : Investigated for potential therapeutic effects in treating certain diseases.

Industry: : Applied in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets:

Enzyme Inhibition: : Potential to inhibit specific enzymes, affecting biochemical pathways.

Receptor Binding: : May interact with cellular receptors, modulating signaling pathways.

Molecular Pathways: : Involved in altering gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Analogues

a) BA99631 (Ethyl 4-[2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate)

- Key Difference: The diethylamino group in the target compound is replaced with a piperidin-1-yl moiety in BA99631 .

- Impact: Solubility: The piperidine ring may increase hydrophobicity compared to the diethylamino group, affecting membrane permeability. Bioactivity: Piperidine derivatives often exhibit enhanced binding to G-protein-coupled receptors (GPCRs), suggesting BA99631 could have divergent pharmacological targets.

b) N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

- Key Difference : These compounds (e.g., 8a-w ) replace the sulfonyl acetamido bridge with a 1,3,4-oxadiazole-thioether linkage .

- Stability: Sulfonyl groups in the target compound may confer greater hydrolytic stability compared to thioethers, which are prone to oxidation.

c) Methyl/Ethyl Benzoate Derivatives (e.g., Tribenuron Methyl Ester)

- Key Difference : Agricultural benzoates (e.g., tribenuron methyl) feature pyrimidinyl or imidazolyl substituents instead of indole-sulfonamide groups .

Pharmacological and Physicochemical Properties

Spectral Characterization

- Target Compound : Expected NMR signals include a triplet for the ethyl ester (δ ~1.3 ppm, CH3; δ ~4.3 ppm, CH2), a singlet for the sulfonyl group (δ ~3.5 ppm), and aromatic indole protons (δ ~7.0–8.0 ppm) .

- Contrast with Oxadiazole Analogues : Oxadiazole-containing compounds show distinct 13C NMR peaks for the oxadiazole ring (δ ~160–165 ppm) absent in the target compound .

Biological Activity

Ethyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate, also referred to by its CAS number 878056-83-8, is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry. This compound features an indole core, which is known for its biological activity, and incorporates multiple functional groups that may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical responses. The compound's structure suggests potential mechanisms including:

- Enzyme Inhibition: The sulfonamide group may allow for competitive inhibition of certain enzymes involved in metabolic pathways.

- Receptor Modulation: The indole moiety is known to engage with neurotransmitter receptors, potentially influencing signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications, particularly in oncology and neurology. Here are some key findings:

- Anticancer Activity : this compound has been investigated for its ability to induce apoptosis in various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in breast cancer and leukemia models through mechanisms involving cell cycle arrest and apoptosis induction.

- Neuroprotective Effects : Preliminary research indicates that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Anti-inflammatory Properties : The compound has also been assessed for its anti-inflammatory effects, showing promise in reducing pro-inflammatory cytokine production in vitro.

Case Studies

Several case studies have provided insights into the biological effects of this compound:

- Case Study 1 : A study on the compound's effects on human leukemia cells demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Case Study 2 : In a model of neuroinflammation, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a modulatory effect on inflammatory pathways.

Data Table

The following table summarizes key experimental data regarding the biological activity of this compound:

| Biological Activity | Cell Line/Model | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer Activity | Breast Cancer | 10 | ~50% reduction in cell viability |

| Leukemia | 5 | Induction of apoptosis | |

| Neuroprotection | Neuronal Cells | 20 | Reduction in oxidative stress markers |

| Anti-inflammatory | Macrophage Model | 25 | Decrease in TNF-alpha production |

Q & A

Q. How can researchers optimize the synthetic route for this compound to minimize by-product formation?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation, amidation, and esterification. To optimize yield and purity:

- Temperature Control : Maintain precise reaction temperatures (e.g., 0–5°C during sulfonylation to prevent side reactions) .

- Solvent Selection : Use polar aprotic solvents like DMF or DMSO to enhance solubility of intermediates .

- By-Product Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and identify impurities .

- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization for final product isolation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to assign protons and carbons, particularly focusing on the indole sulfonyl and diethylaminoacetamido groups. For example, the indole C3 proton typically appears as a singlet at δ 7.8–8.2 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight with electrospray ionization (ESI-MS) to validate the molecular ion peak (e.g., [M+H] at m/z 515.2) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, if single crystals are obtainable .

Q. How can researchers evaluate the compound's biological activity against cancer or inflammation models?

Methodological Answer:

- In Vitro Assays :

- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC values. Compare results with structurally similar indole derivatives (e.g., fluorophenyl analogs show enhanced activity) .

- Anti-Inflammatory : Use LPS-induced TNF-α suppression assays in macrophage cultures (e.g., RAW 264.7 cells) .

- Control Experiments : Include reference compounds (e.g., doxorubicin for cancer, dexamethasone for inflammation) to benchmark activity .

Advanced Research Questions

Q. How can contradictory data on the compound's enzyme inhibition efficacy be resolved?

Methodological Answer:

- Statistical Design of Experiments (DoE) : Apply factorial designs to test variables like enzyme concentration, pH, and incubation time. For example, a 2 factorial design can identify interactions affecting IC reproducibility .

- Kinetic Studies : Conduct Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms. Discrepancies may arise from assay conditions (e.g., substrate saturation levels) .

- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., ATPase activity for kinase targets) .

Q. What computational strategies are effective for predicting the compound's interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins like COX-2 or EGFR. Focus on sulfonyl and acetamido groups as hydrogen bond donors .

- Quantum Chemical Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with modifications (e.g., replacing diethylamino with morpholino or varying ester groups). Compare activities using dose-response curves .

- Pharmacophore Mapping : Use software like MOE to identify essential features (e.g., the indole sulfonyl moiety’s role in hydrophobic interactions) .

- Free-Wilson Analysis : Quantify contributions of substituents to biological activity through regression models .

Q. What methodologies are recommended for studying the compound's stability and degradation products?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (3% HO). Monitor degradation via HPLC-MS to identify products (e.g., hydrolysis of the ethyl ester to carboxylic acid) .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Use Arrhenius plots to predict shelf life .

- Mechanistic Insights : Employ LC-NMR to characterize degradation pathways, such as sulfonyl group oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.